2-(2-甲基-2-吡咯烷基)-1H-苯并咪唑-4-甲酰胺
描述
2-(2-methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxamide is a member of benzimidazoles.
科学研究应用
1. 癌症治疗研究
2-(2-甲基-2-吡咯烷基)-1H-苯并咪唑-4-甲酰胺,也称为 ABT-888,已被确定为聚(ADP-核糖)聚合酶 (PARP) 的有效抑制剂。它对 PARP-1 和 PARP-2 酶均显示出显着的效力,并在癌症模型中表现出疗效,特别是与其他化疗药物联合使用时。该化合物正在研究其在治疗各种癌症中的潜力 (Penning 等人,2009 年).
2. 抗癌活性和计算 ADME 研究
一系列带有苯并咪唑部分的化合物,包括 2-(2-甲基-2-吡咯烷基)-1H-苯并咪唑-4-甲酰胺,已被合成并评估其体外抗癌活性。这些化合物对各种癌细胞系显示出良好的前景,计算 ADME 研究表明良好的预测口服生物利用度,这是药物开发中的一个关键方面 (Rasal、Sonawane 和 Jagtap,2020 年).
3. 与镧系元素的络合性质
2-(2-甲基-2-吡咯烷基)-1H-苯并咪唑-4-甲酰胺与三价镧系元素的络合性质已经得到研究。该研究揭示了该化合物的配位化学,显示了其在材料科学和催化等领域的潜在应用 (小林等人,2019 年).
4. 抗原生动物活性
该化合物已被研究其抗原生动物活性。研究表明,2-(2-甲基-2-吡咯烷基)-1H-苯并咪唑-4-甲酰胺的衍生物对肠贾第鞭毛虫和阴道毛滴虫等原生动物表现出显着的活性,显示了其在治疗寄生虫感染中的潜力 (弗洛雷斯-卡里略等人,2017 年).
5. 抗分枝杆菌评价
对包括该化合物在内的苯并咪唑类似物的抗分枝杆菌特性的研究表明,它们对分枝杆菌属具有潜在活性。这一研究方向对于开发针对结核病和相关细菌感染的新疗法至关重要 (里希特等人,2022 年).
属性
IUPAC Name |
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAHVYVRKWKWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474791 | |
Record name | ABT-888,Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxamide | |
CAS RN |
912443-99-3 | |
Record name | ABT-888,Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。